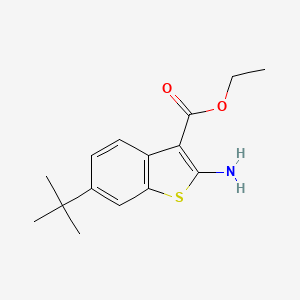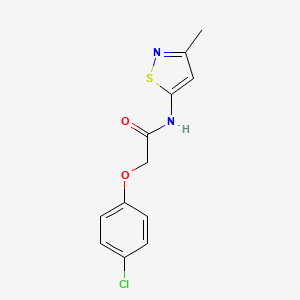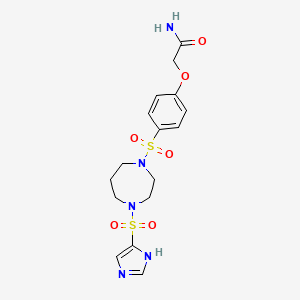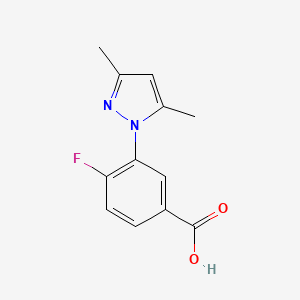![molecular formula C18H22ClN5O B2760417 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923196-59-2](/img/structure/B2760417.png)
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C18H22ClN5O and its molecular weight is 359.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
This compound is part of a chemical series that has been explored for its diverse pharmacological properties. For instance, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with notable pharmacological profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975). This suggests potential for this compound in various therapeutic applications.
Reaction and Synthesis Studies
The compound is also involved in complex chemical reactions. Takamizawa et al. (1968) investigated reactions of similar compounds, offering insights into their chemical behavior and potential for creating new compounds (Takamizawa et al., 1968).
Antimicrobial Activities
In the realm of antimicrobial research, Bektaş et al. (2007) synthesized novel triazole derivatives, indicating the potential antimicrobial properties of related compounds (Bektaş et al., 2007). This highlights the compound's relevance in developing new antimicrobial agents.
Antiproliferative Activities
Parveen et al. (2017) synthesized compounds with structures related to this chemical, demonstrating significant anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017). This indicates its potential use in cancer research.
Hypoglycemic Agents
In the study of diabetes, Song et al. (2011) synthesized derivatives that acted as dual-acting hypoglycemic agents, indicating possible applications of similar compounds in diabetes treatment (Song et al., 2011).
Lipoxygenase Inhibitors
Asghari et al. (2015) designed and synthesized compounds as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions (Asghari et al., 2015).
Antibacterial and Antifungal Activities
Sharma et al. (2014) synthesized novel derivatives showing significant antibacterial and antifungal activity, suggesting potential applications in combating infections (Sharma et al., 2014).
Polymer Chemistry
In the field of polymer chemistry, Wang et al. (2005) investigated Michael addition polymerizations involving similar amines, contributing to the development of new polymeric materials (Wang et al., 2005).
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQMNXGXPVEMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)
![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)
![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)



![N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide](/img/structure/B2760347.png)
![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)
![2-(azepan-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760354.png)
![Ethyl 4-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2760355.png)

